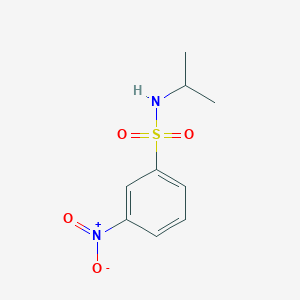
N-Morpholinylthiosalicylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Morpholinylthiosalicylamide (NMTSA) is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. This compound is a derivative of thiosalicylamide and contains a morpholine ring, which makes it unique compared to other thiosalicylamide derivatives.
Mécanisme D'action
The mechanism of action of N-Morpholinylthiosalicylamide is not fully understood. However, it is believed that the morpholine ring in this compound plays a crucial role in its biological activity. The morpholine ring is known to interact with proteins and enzymes, which may explain its inhibitory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Morpholinylthiosalicylamide in lab experiments is its relative simplicity in synthesis. Additionally, this compound has been shown to have various biological activities, making it a versatile research tool. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound in a laboratory setting.
Orientations Futures
There are several future directions for the use of N-Morpholinylthiosalicylamide in scientific research. One potential direction is the use of this compound as a fluorescent probe for the detection of other metal ions in biological samples. Additionally, the anti-cancer properties of this compound could be further explored for potential cancer treatments. Finally, the mechanism of action of this compound could be further studied to gain a better understanding of its biological activity.
Conclusion:
In conclusion, this compound is a unique thiosalicylamide derivative that has gained significant attention in the scientific community due to its potential use as a research tool. Its synthesis method is relatively simple, and it has been shown to have various biological activities. However, caution must be taken when handling this compound in a laboratory setting due to its potential toxicity. There are several future directions for the use of this compound in scientific research, which could lead to new discoveries and potential treatments.
Méthodes De Synthèse
The synthesis of N-Morpholinylthiosalicylamide involves the reaction of morpholine with thiosalicylic acid in the presence of a catalyst. The product is then purified using column chromatography. This method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-Morpholinylthiosalicylamide has been used in various scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. This inhibition can be used to study the role of these enzymes in various biological processes. This compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer research.
Propriétés
Numéro CAS |
2032-45-3 |
|---|---|
Formule moléculaire |
C11H13NO2S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C11H13NO2S/c13-10-4-2-1-3-9(10)11(15)12-5-7-14-8-6-12/h1-4,13H,5-8H2 |
Clé InChI |
DQRPYSMROZBWRG-LUAWRHEFSA-N |
SMILES isomérique |
C1COCCN1/C(=C/2\C=CC=CC2=O)/S |
SMILES |
C1COCCN1C(=S)C2=CC=CC=C2O |
SMILES canonique |
C1COCCN1C(=S)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B187311.png)
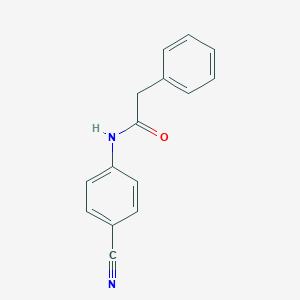
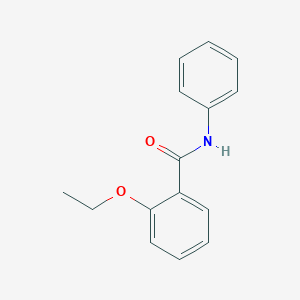
![Ethyl 4-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]amino]benzoate](/img/structure/B187316.png)
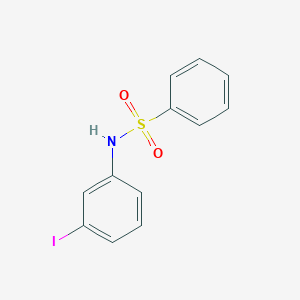
![3-[(2,3-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187322.png)


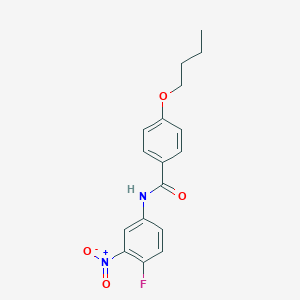
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)

